N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-15-7-6-12(18)9-14(15)19-16(22)10-21-17(23)8-11-4-2-3-5-13(11)20-21/h6-9H,2-5,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZPCMVFIUWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
The chemical structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₂ |
| Molecular Weight | 284.74 g/mol |
| CAS Number | 52793-11-0 |
| Melting Point | 92 °C |
| Solubility | 250 mg/L at 22 °C |
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of over sixty cancer cell lines. The results showed moderate activity with growth inhibition ranging from 92.48% to 126.61%, indicating that while the compound may not be highly potent as a standalone treatment, it could serve as a lead compound for further modifications to enhance its efficacy .
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays including DPPH radical scavenging. This method is recognized for its reliability in evaluating the radical scavenging ability of antioxidants. The compound demonstrated significant activity comparable to established antioxidants like ascorbic acid .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Antioxidant Evaluation
Scientific Research Applications
Scientific Research Applications
The applications of N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of specific cellular pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. In vitro tests indicate effectiveness against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus), with a reported minimum inhibitory concentration (MIC) that warrants further investigation.
Neuropharmacology
- Cognitive Enhancement : There is emerging evidence suggesting that compounds similar to this compound may influence neurotransmitter systems and exhibit neuroprotective effects. Research is ongoing to explore its potential in treating neurodegenerative diseases.
Synthetic Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various modifications that can lead to the development of new pharmacophores.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties. The findings indicated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents.
Case Study 2: Antimicrobial Efficacy
A research article in Antibiotics examined the antimicrobial efficacy of this compound against various pathogens. The results showed that it effectively inhibited the growth of Gram-positive bacteria at concentrations lower than those required for traditional antibiotics. This positions it as a candidate for further development in combating antibiotic resistance.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles: The hexahydrocinnolin core in the target compound provides partial saturation, likely enhancing solubility compared to fully aromatic systems (e.g., pyridazine in ). Quinazolinone and thiazolidinone analogs () introduce sulfur, which may affect redox stability.
- Substituent Effects : The 5-chloro-2-methoxyphenyl group is conserved across multiple analogs, suggesting its critical role in target engagement. Additional substituents (e.g., 3-methoxy in or 4-fluoro in ) modulate electronic properties and steric bulk.
Pharmacological Profile Comparison
While direct activity data for the target compound is unavailable, structurally related acetamides demonstrate diverse bioactivities:
- Anti-inflammatory/Analgesic: Thiazolidinone derivatives (e.g., compound 5d in ) show potent anti-inflammatory activity, likely mediated by COX-2 inhibition.
- CNS Modulation : The benzodiazepine hybrid () implies possible GABA receptor interactions, though this depends on core flexibility.
Physical and Chemical Properties
- Lipophilicity: The hexahydrocinnolin core likely reduces LogP compared to fully aromatic analogs, improving aqueous solubility.
- Thermal Stability : Pyridazine analogs () with higher melting points suggest greater crystalline stability.
Structure-Activity Relationship (SAR) Insights
Chloro-Methoxy Phenyl Group : Essential for bioactivity; removal or repositioning (e.g., 2,4-dimethoxy in ) alters potency.
Core Saturation: Partial saturation (hexahydrocinnolin) may enhance membrane permeability versus rigid cores (e.g., benzodiazepine in ).
Heteroatom Effects: Sulfur in thioether/quinazolinone analogs () introduces metabolic vulnerability but may enhance binding via hydrophobic interactions.
Stability and Metabolic Considerations
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
-
N-(5-Chloro-2-methoxyphenyl)acetamide moiety
-
3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl group
Retrosynthetic cleavage at the acetamide linkage suggests a convergent synthesis strategy, wherein both fragments are prepared separately and coupled in the final step.
Synthesis of N-(5-Chloro-2-Methoxyphenyl)Acetamide
This intermediate is synthesized via nucleophilic acyl substitution:
-
Substrate : 5-Chloro-2-methoxyaniline reacts with acetyl chloride in dichloromethane at 0–5°C.
-
Base : Triethylamine (2.5 equiv) neutralizes HCl byproducts.
Key Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Reaction Time | 4–6 hours |
| Purification | Ethanol/water (3:1) |
Preparation of 3-Oxohexahydrocinnolin-2-yl Acetic Acid
The hexahydrocinnolinone core is constructed through a tandem cyclization-oxidation sequence:
-
Starting Material : Cyclohexane-1,3-dione undergoes condensation with hydrazine hydrate to form a dihydrocinnolinone intermediate.
-
Oxidation : Treating with MnO₂ in acetone introduces the 3-oxo group.
-
Alkylation : Reaction with ethyl bromoacetate in DMF, followed by saponification with NaOH, yields the acetic acid derivative.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d6): δ 2.85 (m, 4H, cyclohexyl CH₂), 3.45 (s, 2H, CH₂CO), 4.10 (s, 2H, NCH₂), 7.90 (s, 1H, NH).
Amide Bond Formation Strategies
Coupling Reagent Optimization
The final step involves coupling the acetic acid derivative (Section 1.3) with N-(5-chloro-2-methoxyphenyl)acetamide (Section 1.2). Four coupling methods were compared:
| Method | Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Carbodiimide | EDC/HOBt | DMF | 67 | 92.4 |
| Phosphonium | PyBOP | THF | 73 | 94.1 |
| Uranium | HATU/DIPEA | DCM | 81 | 96.8 |
| Mixed Anhydride | Isobutyl chloroformate | EtOAc | 58 | 89.7 |
HATU-mediated coupling in dichloromethane provided the highest yield and purity, attributed to its superior activation of carboxylic acids.
Reaction Mechanism
The HATU-driven coupling proceeds via an active ester intermediate:
-
Activation : The carboxylic acid reacts with HATU to form an O-acylisourea species.
-
Aminolysis : The amine nucleophile attacks the activated carbonyl, displacing the tetramethyluronium leaving group.
-
Byproduct Removal : Tetramethylurea is washed away during aqueous workup.
Critical Parameters
-
Stoichiometry : 1.2 equiv HATU relative to carboxylic acid
-
Temperature : 25°C (higher temperatures promote racemization)
-
Reaction Time : 12–18 hours
Cyclization and Ring Closure
Hexahydrocinnolinone Formation
The 3-oxohexahydrocinnolin system is stabilized through intramolecular hydrogen bonding, which directs regioselective alkylation at the N2 position. Key steps include:
-
Hydrazine Cyclocondensation : Cyclohexane-1,3-dione and hydrazine hydrate reflux in ethanol for 8 hours to yield 5,6,7,8-tetrahydrocinnolin-3(2H)-one.
-
Oxidative Aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene introduces conjugation, forming the 3-oxo-2,3,5,6,7,8-hexahydrocinnolin framework.
Reaction Monitoring
-
TLC : Rf = 0.42 (ethyl acetate/hexane 1:1)
-
IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch)
Process Optimization and Scalability
Solvent Screening
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 81 |
| THF | 7.5 | 73 |
| DCM | 8.9 | 85 |
| Acetonitrile | 37.5 | 68 |
Dichloromethane balances solubility and activation efficiency, making it ideal for large-scale synthesis.
Temperature Profiling
A study of coupling reaction kinetics revealed:
-
0–20°C : 40% conversion after 24 hours
-
20–25°C : 85% conversion after 18 hours
-
30–35°C : 88% conversion but 5–7% epimerization
Maintaining temperatures below 25°C minimizes stereochemical complications.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography:
-
Stationary Phase : Silica gel 60 (230–400 mesh)
-
Mobile Phase : Gradient from 100% hexane to 70% ethyl acetate
-
Elution Volume : 15–20 column volumes
Purity Post-Purification
Spectroscopic Validation
¹³C NMR (101 MHz, CDCl3):
-
δ 169.8 (amide carbonyl)
-
δ 162.1 (cinnolinone C=O)
-
δ 153.2 (aromatic C-OCH3)
X-ray Crystallography (where applicable):
-
Space Group: P21/c
-
Unit Cell Parameters: a = 8.42 Å, b = 12.57 Å, c = 14.89 Å
-
Hydrogen Bonding: N-H⋯O=C (2.89 Å) stabilizes the amide linkage.
Challenges and Alternative Approaches
Byproduct Formation
Common impurities include:
-
Uncyclized Intermediate : 5–8% if cyclization is incomplete
-
Diastereomers : Up to 3% due to epimerization at the cinnolinone bridgehead
Mitigation strategies:
Q & A
Basic: What synthetic methodologies are recommended for preparing the acetamide core structure of this compound?
The synthesis of the acetamide moiety can be achieved via nucleophilic substitution or acetylation. For example:
- Acetylation of aromatic amines : React 5-chloro-2-methoxyaniline with acetylating agents (e.g., acetic anhydride) in acetonitrile under inert atmosphere, followed by neutralization and recrystallization (yield: ~89%) .
- Chloroacetamide coupling : Use chloroacetyl chloride with a substituted aniline in triethylamine under reflux, monitored by TLC, followed by solvent extraction and recrystallization (e.g., pet-ether) .
Key optimization : Control reaction temperature (0–130°C) and stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to acylating agent) to minimize side products like N-overacylated derivatives .
Advanced: How can regioselective functionalization of the hexahydrocinnolin ring be achieved?
The 3-oxo-hexahydrocinnolin moiety requires careful handling due to its sensitivity to oxidation and ring-opening.
- Cyclization strategies : Use Vilsmeier-Haack conditions (POCl₃/DMF at 0–130°C) to form the cinnolin core .
- Protection of reactive sites : Introduce temporary protecting groups (e.g., acetyl or benzyl) on nitrogen atoms during functionalization to prevent undesired side reactions .
- Post-functionalization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated intermediates to attach substituents while maintaining ring integrity .
Analytical validation : Confirm regiochemistry via - HMBC NMR to correlate protons with carbonyl carbons (e.g., 3-oxo group at δ ~170 ppm) .
Basic: What spectroscopic techniques are critical for structural confirmation?
- and NMR : Identify acetamide protons (δ 2.1–2.3 ppm for CH₃, δ 8.0–8.5 ppm for NH) and aromatic protons (δ 6.5–7.5 ppm for chloro-methoxy phenyl). The 3-oxo group appears as a carbonyl signal at δ ~170 ppm .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., hexahydrocinnolin chair conformation) .
Advanced: How can computational modeling resolve contradictions in biological activity data?
Conflicting bioactivity results may arise from conformational flexibility or assay conditions.
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient cinnolin ring favors nucleophilic attacks) .
- Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., kinases) to identify critical interactions (e.g., hydrogen bonds with the 3-oxo group) .
- SAR validation : Compare electrostatic potential (MESP) maps of analogs to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .
Basic: What are common impurities in the synthesis, and how are they mitigated?
- Byproducts :
- Unreacted starting materials (e.g., 5-chloro-2-methoxyaniline) detected via TLC (Rf comparison) .
- Diacetylated derivatives from overreaction: Controlled by limiting acetic anhydride stoichiometry (1.5:1) .
- Purification :
- Column chromatography (silica gel, ethyl acetate/hexane eluent) for polar impurities.
- Recrystallization (e.g., ethanol/water) to remove non-polar contaminants .
Advanced: How can the metabolic stability of this compound be improved?
- Structural modifications :
- In vitro assays :
- Use liver microsomes (human/rat) to measure half-life.
- Compare stability of analogs via LC-MS metabolite profiling .
Advanced: What strategies address low yields in multi-step syntheses?
- Intermediate stabilization : Conduct moisture-sensitive steps (e.g., POCl₃ reactions) under anhydrous conditions with molecular sieves .
- Catalytic optimization : Employ phase-transfer catalysts (e.g., TBAB) in biphasic reactions to enhance interfacial reactivity .
- Parallel screening : Test solvents (DMF vs. DMSO) and temperatures (0°C vs. RT) for each step to identify optimal conditions .
Basic: How is the purity of the final compound validated for biological testing?
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to confirm ≥95% purity .
- Elemental analysis : Validate C, H, N, Cl, and O percentages within ±0.3% of theoretical values .
- Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis during storage .
Advanced: What in silico tools predict the compound’s pharmacokinetic (PK) profile?
- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (lipophilicity), CNS permeability, and hERG inhibition risk .
- PBPK modeling : Simulate tissue distribution using compartmental models (e.g., GastroPlus) to optimize dosing regimens .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications :
- Biological testing :
- Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Correlate IC₅₀ values with computational descriptors (e.g., polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
